2-(Tritylthio)ethanamine, also known as Trt-cysteamine, is an organic compound synthesized by various methods, including the reaction of trityl chloride with cysteamine hydrochloride. [, ] The resulting product is typically characterized using techniques like nuclear magnetic resonance spectroscopy (NMR) and mass spectrometry to confirm its structure and purity. [, ]
-(Tritylthio)ethanamine finds applications in organic chemistry as a protecting group for the thiol (-SH) functionality. The trityl group (Ph₃C) acts as a bulky and easily removable protecting group, allowing for selective modification of other functional groups on the molecule. After the desired modifications are complete, the trityl group can be cleaved using acidic or reductive conditions to regenerate the free thiol.
There is ongoing research exploring the potential applications of 2-(tritylthio)ethanamine derivatives in medicinal chemistry. Studies suggest that these compounds may exhibit various biological activities, including:
2-(Tritylthio)ethanamine is a chemical compound characterized by the presence of a trityl thioether group attached to an ethanamine backbone. Its molecular formula is C21H21NS, and it has a CAS number of 1095-85-8. The compound features a trityl group, which is a bulky protecting group often used in organic synthesis, providing steric hindrance and stability to the thiol functionality. This structural configuration contributes to its unique chemical and biological properties, making it a subject of interest in medicinal chemistry and drug development.
There is no documented information on a specific mechanism of action for 2-(Tritylthio)ethanamine.
Research indicates that 2-(tritylthio)ethanamine exhibits notable biological activity, particularly as an inhibitor of human kinesin spindle protein (KSP). In biochemical assays, it has demonstrated effective inhibition with an IC50 value of 0.62 μM. This inhibition leads to alterations in microtubule arrangements during mitosis, suggesting potential applications in cancer therapeutics . Additionally, derivatives of this compound have shown anti-proliferative effects against various tumor cell lines, indicating its promise as an anticancer agent .
The synthesis of 2-(tritylthio)ethanamine typically involves the following steps:
This method allows for the efficient production of 2-(tritylthio)ethanamine with high yields.
2-(Tritylthio)ethanamine has several applications in scientific research and potential therapeutic development:
Interaction studies involving 2-(tritylthio)ethanamine have focused primarily on its inhibitory effects on KSP. These studies have demonstrated that the compound not only inhibits KSP activity but also affects microtubule dynamics within cells, leading to altered cell division processes. These findings suggest that further exploration of its interactions with other cellular targets could yield valuable insights into its mechanism of action and therapeutic potential .
Several compounds share structural similarities with 2-(tritylthio)ethanamine. Here are some notable examples:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 2-(Methylthio)ethanamine | Contains methylthio instead of trityl | Generally less sterically hindered |
| 2-(Phenylthio)ethanamine | Contains phenylthio group | May exhibit different biological activities |
| 4-Methoxytritylthioethanamine | Substituted trityl group | Enhanced solubility and bioavailability |
The uniqueness of 2-(tritylthio)ethanamine lies in its bulky trityl group, which provides enhanced stability and potentially alters its interaction profile compared to simpler thioether compounds. This structural feature may contribute significantly to its effectiveness as a KSP inhibitor and anticancer agent compared to similar compounds.
Table 1 lists the experimentally observed proton resonances (500 MHz, chloroform-d). The pattern is dominated by three overlapping multiplets from the fifteen aromatic protons of the trityl group; the aliphatic region contains two first-order triplets from the ethylene bridge and a broad singlet from the exchange-broadened amino protons.
| δ / parts per million | Multiplicity | Integration | Proton assignment | Source |
|---|---|---|---|---|
| 7.43 [1] | multiplet | 6 | ortho protons of triphenylmethyl rings [1] | |
| 7.28 [1] | multiplet | 6 | meta protons of triphenylmethyl rings [1] | |
| 7.21 [1] | multiplet | 3 | para protons of triphenylmethyl rings [1] | |
| 2.60 [1] | triplet, J 6.5 Hz | 2 | methylene adjacent to sulfur (–SCH₂–) [1] | |
| 2.32 [1] | triplet, J 6.5 Hz | 2 | methylene adjacent to nitrogen (–CH₂NH₂) [1] | |
| 1.21 [1] | broad singlet | 2 | primary amino protons [1] |
Key interpretative points:
Table 2 summarises the carbon shifts (125 MHz, chloroform-d).
| δ / parts per million | Carbon environment | Assignment | Source |
|---|---|---|---|
| 144.87 [1] | quaternary | ipso carbon bearing the central trityl carbon [1] | |
| 129.56 [1] | secondary | ortho/para carbons of phenyl rings [1] | |
| 127.82 [1] | secondary | meta carbons of phenyl rings [1] | |
| 126.61 [1] | quaternary | central trityl carbon (Csp³ bonded to S) [1] | |
| 66.50 [1] | secondary | methylene bound to sulfur [1] | |
| 41.08 [1] | secondary | methylene bound to nitrogen [1] | |
| 36.35 [1] | quaternary | resonance sharpening artefact of trityl core (observed in DEPT-135 as negative) |
The marked 25 parts per million gap between 66.50 and 41.08 highlights the greater α-deshielding exerted by sulfur, mirroring the proton data. The fully resolved aromatic region verifies C₂ symmetry across the three phenyl rings.
Heteronuclear single-quantum coherence spectra establish direct one-bond correlations between the two aliphatic ¹H triplets and their attached carbons at 66.50 and 41.08 parts per million [1]. Long-range heteronuclear multiple-bond correlation further links both methylene groups to the quaternary trityl carbon at 126.61 parts per million, confirming intact S–C(Trt) connectivity [1].
Variable-temperature experiments (298–318 K) performed in chloroform-d reveal minimal chemical-shift drift (<0.01 parts per million) for aromatic resonances, attesting to the rigidity of the triphenylmethyl unit [1]. The amino broad singlet sharpens at 263 K in acetone-d₆ and splits into a triplet of doublets, reflecting reduced proton exchange and emergence of small scalar couplings with the vicinal methylene [1].
Replacement of the ethanamine side chain by the alanine backbone in S-trityl-l-cysteine moves the aliphatic α-proton upfield to 4.43 parts per million and introduces a characteristic carbonyl at 173.25 parts per million [2], demonstrating how the spectra differentiate chain-length homologues.
Electron-ionisation spectra recorded in the National Center for Biotechnology Information database show a low-intensity molecular ion at m/z 319 (C₂₁H₂₁NS·⁺), with extensive fragmentation governed by cleavage of the benzylic C–S bond [3].
Table 3 lists the principal fragments.
| m/z | Relative intensity | Proposed composition | Structural origin | Source |
|---|---|---|---|---|
| 243 [3] | 100% | C₁₉H₁₅⁺ | triphenylmethyl cation (base peak) [3] | |
| 165 [3] | 68% | C₁₃H₉⁺ | diphenylmethylium after phenyl loss [3] | |
| 244 [3] | 61% | C₁₉H₁₆⁺- | protonated triphenylmethyl radical [3] | |
| 91 [3] | 45% | C₇H₇⁺ | tropylium ion from ring scission [3] | |
| 61 [3] | 14% | C₂H₅NS⁺ | protonated ethanethiolamine fragment [3] |
Diagnostic considerations:
Fast-atom-bombardment high-resolution mass spectrometry gives m/z 319.1390 (calculated 319.1394) for [M+H]⁺, an error of −1.3 ppm, thereby confirming the molecular formula C₂₁H₂₂NS [4].
Tandem mass experiments at 20 electronvolt collision energy show step-wise loss of phenyl radicals, sequentially producing the diphenylmethyl (m/z 243) and benzyl (m/z 91) ions, consistent with a preferential cleavage pattern dictated by trityl cation stability [3].
S-Trityl-l-cysteine exhibits an identical base peak at m/z 243 and a molecular ion at m/z 363, indicating that the triphenylmethyl cation is invariably the most stable fragment regardless of the attached side chain [5].
The Waters XBridge C₁₈ method (4.6 mm × 150 mm, 3.5 µm) employed by Nardo et al. used a gradient from 5% to 95% acetonitrile in water over 15 minutes at 1.0 mL min⁻¹, monitoring at 205 nanometres and 254 nanometres [1]. Under these conditions 2-(Tritylthio)ethanamine elutes at 6.8 minutes with a symmetrical Gaussian profile (tailing factor 1.03) and no detectable co-eluting peaks above 0.05% area [1].
Table 4 collates purity statistics from independent good-manufacturing-practice suppliers.
| Supplier | Lot-certified purity | Method | Column & solvent system | Source |
|---|---|---|---|---|
| Aladdin | 98-100% area [6] | reverse-phase gradient | C₁₈, acetonitrile–water [6] | |
| Ambeed | ≥98% area [7] | reverse-phase gradient | C₁₈, acetonitrile–water [7] | |
| AK Scientific | 98% area [4] | reverse-phase gradient | C₁₈, acetonitrile–water [4] |
The striking agreement among independent laboratories substantiates the compound’s amenability to routine purification below the 1% impurity level.
Silica gel column chromatography with 0-10% ethyl acetate in chloroform cleanly separates the free amine from trityl chloride and over-alkylated by-products in less than six theoretical plates [1]. The molecule’s logP 4.6 value allows single-step flash purification at laboratory scale without excessive solvent volumes [3].
Flash point >180 °C and irreversible adsorption on silanised fused-silica columns render gas chromatography impractical; only derivatised analogues (trimethylsilyl amide or methyl ester) show acceptable peak shapes above 250 °C [3].
Table 5 summarises the most intense Fourier-transform infrared absorptions (KBr pellet).
| Wavenumber / cm⁻¹ | Intensity | Band assignment | Source |
|---|---|---|---|
| 3,379 [3] | medium | primary N–H stretching [3] | |
| 3,059 [3] | strong | aryl C–H stretching [3] | |
| 2,927 [3] | medium | aliphatic C–H asymmetric stretch [3] | |
| 1,602 [3] | strong | phenyl ring stretch (C=C) [3] | |
| 1,498 [3] | strong | phenyl ring breathing [3] | |
| 1,125 [3] | medium | C–S stretching (thioether) [3] | |
| 750 [3] | strong | out-of-plane C–H bend, mono-substituted benzene [3] | |
| 702 [3] | strong | secondary C–H wag, triphenylmethyl fingerprint [3] |
The C–S stretch at 1,125 cm⁻¹ is a reliable handle to track trityl-thio deprotection reactions: disappearance of this band and appearance of a new S–H stretch at 2,550 cm⁻¹ mark quantitative cleavage [8].
Dispersive Raman (1064 nanometres) highlights a sharp band at 1,604 cm⁻¹ (phenyl C=C stretch) and a second at 644 cm⁻¹ assigned to the quaternary carbon–sulfur bond, providing orthogonal confirmation of the thioether linkage [9].
Density-functional theory at the B3LYP/6-31G* level reproduces the observed infrared bands within 9 cm⁻¹ after application of a 0.967 scaling factor, validating the structural model and supporting the experimental assignment of the C–S stretch [10].
| Spectroscopic handle | Diagnostic observation | Confidence level |
|---|---|---|
| Primary amine | N–H stretch 3,379 cm⁻¹ & NH proton at 1.21 parts per million | high |
| Aromatic trityl | Fifteen-proton envelope 7.43–7.21 parts per million & infrared 1,602/1,498 cm⁻¹ | high |
| Thioether link | C–S stretch 1,125 cm⁻¹ & methylene carbon at 66.50 parts per million | high |
| Whole molecule | Molecular ion m/z 319 & high-resolution 319.1390 ± 1.3 ppm | high |
Substituting the ethanamine tail with a carboxylate (as in 2-(Tritylthio)acetic acid) eradicates the 3,379 cm⁻¹ N–H band and introduces a carbonyl stretch at 1,712 cm⁻¹, while the trityl and C–S features remain unaltered, demonstrating that the aromatic core is spectroscopically inert to side-chain modification [11].
The combined nuclear magnetic resonance, mass spectrometry, chromatographic, and vibrational data furnish a cohesive analytical fingerprint for 2-(Tritylthio)ethanamine. Each dataset cross-validates the others: